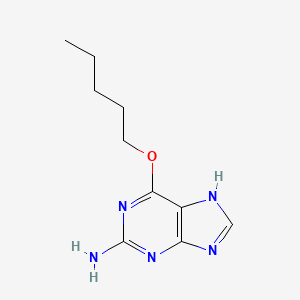

6-pentoxy-7H-purin-2-amine

Description

Significance of Purine (B94841) Scaffolds in Chemical Biology

The purine scaffold is a privileged structure in chemical biology and medicinal chemistry due to its ubiquitous presence in essential biomolecules. rsc.orgrsc.org Purine derivatives are integral components of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where adenine (B156593) and guanine (B1146940) play a direct role in encoding genetic information. britannica.comrsc.orgrsc.org Beyond genetics, purines are crucial for cellular energy transfer, primarily through adenosine (B11128) triphosphate (ATP), and are key components of essential coenzymes like NAD, FAD, and Coenzyme A. rsc.orgavcr.cz Furthermore, purines and their derivatives act as signaling molecules in various cellular transduction pathways. rsc.orgavcr.cz Their ability to interact with a wide range of biological targets has made them a focal point of drug discovery and development. researchgate.netrsc.orgacs.org

Overview of Purine Analogues and their Structural Diversity

Purine analogues are synthetic compounds that mimic the structure of naturally occurring purines. wikipedia.org This mimicry allows them to interfere with metabolic pathways, making them valuable as therapeutic agents. wikipedia.orgnih.gov The structural diversity of purine analogues is vast, arising from various modifications to the purine ring system. These modifications can include substitutions at different positions of the purine core, alterations to the fused ring system itself, or the attachment of various functional groups. ugent.be

These analogues can be broadly categorized into:

Nucleobase analogues: Where the purine base itself is modified. An example is thiopurine. wikipedia.org

Nucleoside analogues: In these, both the purine base and the attached sugar moiety can be altered. wikipedia.orgugent.be Clofarabine, cladribine, and pentostatin (B1679546) are examples of this class. wikipedia.orgnih.gov

Nucleotide analogues: These are analogues of purine nucleotides, such as fludarabine. wikipedia.org

The diverse structures of purine analogues have led to the development of a wide range of drugs with various therapeutic applications, including antiviral, anticancer, and immunosuppressive agents. nih.govnih.gov

Historical Context of Purine Derivative Research

The study of purine derivatives dates back to 1776 with the isolation of uric acid from urinary calculi. britannica.com This was followed by the discovery of xanthine (B1682287) in 1817, also from a urinary source. britannica.com In the late 19th century, the fundamental purine building blocks of nucleic acids, adenine and guanine, were identified. britannica.com The synthesis of purine itself was achieved in the 1890s. britannica.com A significant portion of early research focused on understanding the role of purine derivatives in biological processes, such as the urinary excretion of these compounds in ruminants, with studies dating back to 1931. researchgate.net The mid-20th century saw a surge in the synthesis and investigation of modified purine derivatives, leading to the discovery of their therapeutic potential. avcr.cz This has since expanded into a major area of medicinal chemistry, with ongoing research focused on designing and synthesizing novel purine analogues with improved efficacy and selectivity for various biological targets. nih.gov

The Position of 6-Pentoxy-7H-purin-2-amine within Purine Analogue Chemistry

This compound is a synthetic purine derivative. Its structure features a pentyloxy group at the 6th position and an amino group at the 2nd position of the purine core. evitachem.comnih.gov This compound belongs to the class of 2-amino-6-substituted purines, which have been a subject of interest in medicinal chemistry. The presence of the pentyloxy group, a moderately long alkyl chain, influences its lipophilicity, which in turn can affect its solubility and ability to cross cell membranes. evitachem.com

As a purine analogue, this compound has the potential to interact with biological targets that recognize natural purines. evitachem.com Research into compounds with similar structural motifs, such as other 6-substituted and 2-aminopurine (B61359) derivatives, has revealed a wide range of biological activities. researchgate.netontosight.ai Therefore, this compound serves as a scaffold for further chemical exploration and a potential tool for investigating biological processes involving purine recognition. evitachem.com

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 62134-33-2 | evitachem.com |

| Molecular Formula | C10H15N5O | evitachem.comnih.gov |

| Molecular Weight | 221.26 g/mol | evitachem.com |

| Canonical SMILES | CCCCCOC1=NC(=NC2=C1NC=N2)N | evitachem.com |

| InChI Key | LSYVREFNTIHKNQ-UHFFFAOYSA-N | evitachem.com |

| Melting Point | 203 °C | epa.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62134-33-2 |

|---|---|

Molecular Formula |

C10H15N5O |

Molecular Weight |

221.26 g/mol |

IUPAC Name |

6-pentoxy-7H-purin-2-amine |

InChI |

InChI=1S/C10H15N5O/c1-2-3-4-5-16-9-7-8(13-6-12-7)14-10(11)15-9/h6H,2-5H2,1H3,(H3,11,12,13,14,15) |

InChI Key |

LSYVREFNTIHKNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC1=NC(=NC2=C1NC=N2)N |

Origin of Product |

United States |

Synthesis and Chemical Modifications of 6 Pentoxy 7h Purin 2 Amine and Its Analogues

Strategic Approaches to Purine (B94841) Core Functionalization at C2, C6, and N7 Positions

The functionalization of the purine ring at specific positions is crucial for developing novel compounds with tailored biological activities. The C2, C6, and N7 positions of the purine core are common targets for chemical modification. nih.govsemanticscholar.org

Nucleophilic Substitution Reactions in Purine Synthesis

Nucleophilic substitution is a fundamental reaction in purine chemistry, enabling the introduction of various functional groups. researchgate.net The reactivity of the purine core towards nucleophiles is influenced by the substituents present on the ring. wur.nl

Halogenated purines are common precursors for nucleophilic substitution reactions. For instance, the chlorine atom at the C6 position of 2-amino-6-chloropurine (B14584) is readily displaced by nucleophiles. researchgate.net This reactivity is exploited in the synthesis of 6-alkoxy-purin-2-amines. The reaction of 2-amino-6-chloropurine with sodium alkoxides in a polar aprotic solvent like DMSO is a common method for preparing O6-alkylguanine derivatives. researchgate.net

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another powerful method for the functionalization of purines. yu.edu.jo This reaction allows for the introduction of substituents at positions activated by electron-withdrawing groups, such as a nitro group. yu.edu.jo VNS has been successfully applied to the synthesis of purines starting from 4-nitroimidazole (B12731) derivatives. yu.edu.jo

The table below summarizes some examples of nucleophilic substitution reactions on the purine core.

Table 1: Examples of Nucleophilic Substitution Reactions in Purine Chemistry

| Precursor | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Amino-6-chloropurine | Sodium alkoxides | O6-Alkylguanine derivatives | researchgate.net |

| 4-Nitroimidazole derivatives | Carbanions | Substituted purines | yu.edu.jo |

Alkylation and Arylation Strategies for Purine Scaffold Modification

Alkylation and arylation reactions are essential for introducing carbon-based substituents onto the purine scaffold, which can significantly influence the biological activity of the resulting compounds. rsc.orgresearchgate.net These modifications can occur at both nitrogen and carbon atoms of the purine ring.

N-Alkylation and N-Arylation:

The alkylation of purines often results in a mixture of N7 and N9 isomers, with the N9-substituted product generally being the major one. researchgate.net The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the base and solvent used. researchgate.net For instance, the use of tetrabutylammonium (B224687) hydroxide (B78521) as a base has been shown to favor the formation of N9-alkylated purines. researchgate.net

Direct N-arylation of purines with aryl halides can be achieved using copper-catalyzed cross-coupling reactions. rsc.org These reactions often show high selectivity for the N9 position. rsc.org

C-Alkylation and C-Arylation:

Direct C-H arylation of the purine core, particularly at the C8 position, can be achieved using palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This method allows for the synthesis of 2,6,8,9-tetrasubstituted purines. acs.org The C6 position is also a common site for arylation, often starting from a halogenated purine derivative. mdpi.com

The following table provides examples of alkylation and arylation reactions on the purine scaffold.

Table 2: Alkylation and Arylation Reactions on the Purine Scaffold

| Position(s) | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N7, N9 | Alkylation | Alkyl halides | N-Alkylpurines | researchgate.net |

| N9 | Arylation | Aryl halides, Cu(I) catalyst | N9-Arylpurines | rsc.org |

| C8 | Direct C-H Arylation | Aryl halides, Pd catalyst | C8-Arylpurines | acs.orgnih.gov |

Synthetic Methodologies for 6-Alkoxy-7H-purin-2-amines

The synthesis of 6-alkoxy-7H-purin-2-amines, including 6-pentoxy-7H-purin-2-amine, typically involves the reaction of a 2-amino-6-halopurine with the corresponding alcohol or alkoxide.

Precursor Compounds and Related Syntheses in this compound Chemistry

The key precursor for the synthesis of this compound is typically 2-amino-6-chloropurine. researchgate.net This intermediate can be prepared from commercially available guanine (B1146940) through a two-step process involving acetylation to form 2,9-diacetylguanine, followed by chlorination. researchgate.net

The synthesis of this compound involves the reaction of 2-amino-6-chloropurine with sodium pentoxide, which is generated in situ from pentanol (B124592) and a strong base. evitachem.com A common procedure involves refluxing 2-amino-6-chloropurine with pentanol in the presence of a base like potassium carbonate. evitachem.com

Directed Synthesis of Specific O6-Substituted Guanine Derivatives

The synthesis of specific O6-substituted guanine derivatives often requires careful selection of reaction conditions and protecting groups to achieve the desired regioselectivity. benthamscience.com For instance, the synthesis of O6-alkylguanine-containing oligodeoxyribonucleotides for DNA repair studies requires specialized solid-phase synthesis techniques. nih.govmolaid.com

The synthesis of O6-benzylguanine, a potent inhibitor of O6-alkylguanine-DNA alkyltransferase (MGMT), has been extensively studied. uni-mainz.demolport.com This compound is typically synthesized by reacting 2-amino-6-chloropurine with benzyl (B1604629) alcohol in the presence of a base.

The table below outlines the synthesis of some O6-substituted guanine derivatives.

Table 3: Synthesis of O6-Substituted Guanine Derivatives

| Product | Precursor | Reagents | Reference |

|---|---|---|---|

| This compound | 2-Amino-6-chloropurine | Pentanol, Potassium carbonate | evitachem.com |

| O6-Benzylguanine | 2-Amino-6-chloropurine | Benzyl alcohol, Base | uni-mainz.demolport.com |

Advanced Synthetic Techniques in Purine Chemistry

Recent advancements in synthetic chemistry have provided new tools for the efficient and selective synthesis of purine derivatives.

Microwave-assisted synthesis has emerged as a valuable technique for accelerating purine synthesis, often leading to higher yields and shorter reaction times. numberanalytics.com This method has been successfully used in the N-alkylation of purines. researchgate.net

Flow chemistry offers precise control over reaction parameters, which can improve the yield and purity of purine derivatives. Continuous flow reactors may be employed in industrial settings for the synthesis of compounds like this compound. evitachem.com

Biocatalysis, using enzymes or whole microorganisms, presents a green and sustainable approach to purine synthesis. numberanalytics.comnih.gov Recombinant enzymes are being explored for the synthesis of purine nucleoside antibiotics. nih.gov

Solid-phase synthesis is a powerful technique for the high-throughput synthesis of purine-based chemical libraries. acs.orgnih.gov This method involves immobilizing the purine scaffold on a solid support, allowing for sequential reactions and easy purification.

The development of new reagents and catalysts continues to expand the toolbox for purine functionalization. numberanalytics.com For example, new ligands for copper-catalyzed N-arylation reactions have improved the efficiency and substrate scope of this transformation. rsc.org

Microwave-Assisted Synthesis of Purine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved regioselectivity compared to conventional heating methods. dergipark.org.trresearchgate.net This technology has been successfully applied to the synthesis of various purine derivatives. acs.org

One of the key advantages of microwave irradiation is its ability to facilitate the regioselective synthesis of N-7 or N-9 substituted purines, which can be challenging to isolate using traditional methods. researchgate.net For instance, the alkylation of purine nucleobases with reagents like 2-oxa-1,4-butanediol diacetate can be efficiently carried out under microwave conditions in the absence of a solvent, providing a green and efficient route to acyclic nucleosides. nih.gov

The synthesis of purine thioglycoside analogs has also been achieved using microwave assistance. google.com This protocol involves the condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts or 2-(dimercaptomethylene)malononitrile, followed by coupling with halo sugars under microwave irradiation. google.com The use of microwave heating has been shown to improve reaction yields and reduce reaction times in the preparation of new spiro derivatives from dibromo precursors. dergipark.org.tr

Table 1: Examples of Microwave-Assisted Synthesis of Purine Derivatives

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Purine base, (RS)-3-methoxy-2,3-dihydro-5H-1,4-benzodioxepin | TCS, HMDS, SnCl₄, anhydrous MeCN, microwave, 100-130°C, 5 min | 6-substituted-7 or 9-(2,3-dihydro-5H-1,4-benzodioxepin-3-yl)-7H- or -9H-purines | researchgate.net |

| 5-amino-1H-pyrazoles, sodium 2,2-dicyanoethene-1,1-bis(thiolate) salts/2-(dimercaptomethylene)malononitrile, halo sugars | Microwave irradiation | Purine thioglycoside analogs | google.com |

| Purine nucleobases, 2-oxa-1,4-butanediol diacetate | Microwave-assisted alkylation, solvent-free | Acyclic nucleosides | nih.gov |

Copper(I)-Catalyzed Multicomponent Reactions for Purine Modification

Copper-catalyzed reactions have become a cornerstone in the synthesis of complex organic molecules, including modified purines. These methods offer a versatile and efficient means to construct new carbon-carbon and carbon-nitrogen bonds. Copper(I)-catalyzed multicomponent reactions, in particular, allow for the rapid assembly of diverse molecular scaffolds from simple starting materials in a single step. researchgate.netmdpi.com

A notable application is the synthesis of purine-fused polycyclic compounds. A copper-catalyzed direct C(sp²)-H activation and intramolecular amination of 6-anilinopurine (B17677) nucleosides provides access to a variety of multiheterocyclic systems. worldscientific.commedcraveonline.com This transformation is significant as it allows for the construction of complex architectures from readily available purine starting materials. worldscientific.com

Furthermore, copper(I)-catalyzed hydroamination of alkynes has been developed for the synthesis of 7-aza-5-deazapurine analogs, such as dihydroimidazo[1,2-a] nih.govtriazin-4(6H)-ones. This methodology is valuable as it provides a practical and scalable route to these less-studied heterocyclic systems. The use of copper catalysts is also prevalent in cross-coupling reactions for the derivatization of purines at various positions, including N1, N7, and N9, often employing boronic acids as coupling partners.

Table 2: Examples of Copper(I)-Catalyzed Reactions in Purine Chemistry

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Direct C(sp²)-H activation/intramolecular amination | 6-anilinopurine nucleosides | Copper catalyst | Purine-fused polycyclics | worldscientific.commedcraveonline.com |

| Intramolecular hydroamination | Alkynyl triazinones | Copper(I) iodide, TTTA | Dihydroimidazo[1,2-a] nih.govtriazin-4(6H)-ones | |

| N-arylation | Purine nucleosides, aryl boronic acids | Copper(II) acetate | N1-aryl purine nucleosides |

Transition Metal-Free Amination Approaches in Purine Chemistry

While transition metal-catalyzed reactions are powerful, the development of metal-free alternatives is a significant goal in green chemistry to avoid potential metal contamination in the final products. In purine chemistry, several transition-metal-free methods for amination and other C-H functionalizations have been reported.

Direct C-H functionalization of purines offers an atom-economical approach to introduce various substituents. For instance, a metal-free, TBHP-induced Minisci-type reaction allows for the direct acylation of purines at the C6-position with aldehydes, demonstrating excellent regioselectivity. Similarly, the alkylation of purines and their nucleosides at the C6-position can be achieved through the oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature, avoiding the need for metal catalysts.

Light-promoted, metal-free radical relay pathways have also been developed for the N-9 alkylation of purines. These reactions can be initiated by visible light or even sunlight, using reagents like Umemoto's reagent to generate the necessary radical species. Furthermore, direct arylation of halopurines with aromatic compounds can be facilitated by a combination of a Brønsted acid and a fluoroalcohol, providing a metal-free alternative to traditional cross-coupling reactions.

The intermolecular amination of the α-C-H bonds of ethers, which can then be used to alkylate purines, has been achieved using a hypervalent iodine reagent as an oxidant at room temperature without a transition metal catalyst.

Enzymatic Synthesis of Purine Nucleoside Analogues

Enzymatic synthesis provides a highly selective and environmentally friendly alternative to traditional chemical methods for producing nucleoside analogues. Biocatalytic approaches often proceed with high regio- and stereoselectivity under mild reaction conditions, minimizing the need for protecting group strategies.

Nucleoside phosphorylases (NPs) are key enzymes in this field, catalyzing the reversible phosphorolysis of nucleosides. This process can be harnessed in transglycosylation reactions, where the sugar moiety is exchanged between a donor nucleoside and a target nucleobase. Thermostable NPs are particularly valuable as they can withstand harsher reaction conditions, such as higher temperatures, which can improve substrate solubility. For example, dihalogenated purine nucleoside analogues have been produced using thermostable NPs with uridine (B1682114) or thymidine (B127349) as sugar donors.

Enzyme cascades have also been developed for the synthesis of nucleoside analogues. A common cascade involves a ribokinase (RK) for 5'-phosphorylation, a phosphopentomutase (PPM) to transfer the phosphate (B84403) to the C1'-position, and a nucleoside phosphorylase (PNP) for the stereocontrolled installation of the nucleobase. Additionally, nucleoside 2'-deoxyribosyltransferases (NDTs) have been engineered to catalyze the transfer of nucleobases between deoxynucleosides and their phosphorylated forms, enabling the synthesis of base-modified purine and pyrimidine (B1678525) 5'-dNTPs. nih.gov

Synthesis of Purine Conjugates and Hybrid Molecules

The conjugation of purines to other molecular entities, such as amino acids or photosensitizers, can lead to hybrid molecules with novel properties and potential applications.

Purine-Amino Acid Conjugates and Peptidomimetics

The synthesis of purine-amino acid conjugates is a growing area of research, with potential applications in the development of novel therapeutic agents. A common synthetic route to C6-substituted purine-amino acid conjugates is the nucleophilic substitution of a chlorine atom in 6-chloropurine (B14466) with an amino acid. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have been employed to synthesize 4-(purin-6-yl)phenylalanines, a stable type of purine-amino acid conjugate.

Purines can also be incorporated into the backbone of peptidomimetics, which are compounds designed to mimic the structure and function of peptides. A method for creating macrocyclic peptidomimetics involves the sequential SNAr reactions of orthogonally protected amino groups of peptides with halogenated heterocycles, including 2,6,8-trichloro-7-methylpurine.

Table 3: Synthetic Approaches to Purine-Amino Acid Conjugates

| Synthetic Method | Purine Precursor | Amino Acid/Peptide Component | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 6-chloropurine | (S)-amino acids | N-(purin-6-yl)-(S)-amino acids | |

| Palladium-catalyzed cross-coupling | 6-halopurines | Protected 4-boronophenylalanines or 4-(trimethylstanyl)phenylalanines | 4-(purin-6-yl)phenylalanines | |

| Multicomponent Reaction | 2,3-diaminomaleonitrile, trimethyl orthoacetate | α-amino acid derivatives | Amino-acid-decorated purines |

Purine-Phthalocyanine Hybrid Systems

Phthalocyanines are large, aromatic macrocycles known for their intense color and photosensitizing properties, making them useful in applications like photodynamic therapy. dergipark.org.tr The conjugation of purines to phthalocyanines creates hybrid molecules that combine the properties of both moieties.

The synthesis of a purine-phthalocyanine conjugate has been reported where 6-methylthiopurine was first substituted at the N9 position with an alcohol-containing linker. nih.gov This functionalized purine was then etherified with 3-nitrophthalonitrile. The resulting phthalonitrile (B49051) derivative was subjected to a mixed macrocyclization with another phthalonitrile derivative in the presence of a zinc salt to yield the target zinc(II) purine-phthalocyanine conjugate. nih.gov

These hybrid systems are of interest as potential photosensitizers, where the purine moiety could potentially direct the molecule to specific biological targets. nih.gov The development of synthetic strategies for these complex molecules is an active area of research, often involving multi-step sequences to assemble the final conjugate.

Incorporation of Other Heterocyclic Fragments into Purine Scaffolds

The purine scaffold, a fusion of pyrimidine and imidazole (B134444) rings, serves as a versatile foundation for the development of complex molecules through the attachment of other heterocyclic fragments. mdpi.comrsc.orgresearchgate.net This approach has led to the creation of hybrid molecules where the purine core is conjugated with various heterocyclic systems, significantly expanding the chemical space of purine derivatives. mdpi.com The goal of incorporating these fragments is often to modulate the physicochemical properties of the parent molecule, such as solubility, stability, and its ability to interact with biological targets. nih.gov

The structural versatility of the purine ring allows for substitutions at various positions, with the C6 and C8 positions being common sites for modification. rsc.org Researchers have successfully synthesized novel series of purine analogues that incorporate pyrimidine-containing fragments. mdpi.com Other examples include the conjugation of the purine core with heterocyclic systems like pyridopyrimidine, pyrazolopyridine, and pyranonaphthyridine. mdpi.com

A notable strategy involves the synthesis of purine-azole derivatives. For instance, a purine nucleus hybridized with a metronidazole (B1676534) compound has been shown to yield molecules with significant inhibitory activity. rsc.org Similarly, the attachment of chiral heterocyclic amines to the C6 position of the purine core, often via a linker such as an omega-amino acid, has been explored to create new chemical entities. researchgate.net The synthesis of these complex molecules typically involves nucleophilic substitution reactions where a halogenated purine, such as 6-chloropurine or 2-amino-6-chloropurine, is reacted with the desired heterocyclic amine or other nucleophilic fragment. nih.govresearchgate.net

The table below provides examples of heterocyclic fragments that have been incorporated into purine scaffolds.

| Purine Position | Incorporated Heterocyclic Fragment | Resulting Compound Class |

| C6 | Pyrimidine | Pyrimidine-purine hybrids mdpi.com |

| C6 | Pyridopyrimidine | Pyridopyrimidine-purine conjugates mdpi.com |

| C6 | Pyrazolopyridine | Pyrazolopyridine-purine conjugates mdpi.com |

| C6 | Chiral Heterocyclic Amines | Chiral purine-amine conjugates researchgate.net |

| C8 | Azole (e.g., Metronidazole) | 8-Aryl-purine derivatives rsc.org |

Regioselectivity and Stereochemical Control in this compound Synthesis

The synthesis of this compound and its analogues requires careful control over regioselectivity and stereochemistry to ensure the desired isomer is obtained. Regioselectivity pertains to the specific position on the purine ring where a chemical reaction occurs, while stereochemical control involves managing the three-dimensional arrangement of atoms in the final molecule.

Regioselectivity:

A common synthetic route to 6-substituted-2-aminopurines like this compound starts with a di-substituted purine such as 2-amino-6-chloropurine. nih.gov The chlorine atom at the C6 position is more reactive towards nucleophilic substitution than the amino group at the C2 position. This inherent difference in reactivity allows for the regioselective introduction of a pentoxy group at the C6 position. The reaction typically involves nucleophilic substitution where the oxygen atom of pentanol attacks the electrophilic carbon at C6 of the purine ring, displacing the chloride ion. evitachem.com This process is often facilitated by a base, such as potassium carbonate, under reflux conditions. evitachem.com

Alkylation can also occur on the nitrogen atoms of the imidazole or pyrimidine rings. The use of TMS-protected purine derivatives can improve the outcome of N-alkylation reactions. scripps.edu The stability of the different N-H tautomers of the purine ring (9-H > 7-H > 3-H > 1-H) also influences the regioselectivity of reactions involving the ring nitrogens. rsc.org

Stereochemical Control:

Stereochemical control is a significant challenge, particularly when chiral centers are present in the molecule or are formed during the synthesis. For example, in the synthesis of N-(purin-6-yl)dipeptides, coupling N-(purin-6-yl)-(S)-amino acids with dimethyl (S)-glutamate was found to be accompanied by racemization at the chiral center of the amino acid, leading to a mixture of diastereomers. nih.gov

To overcome such challenges, alternative synthetic strategies are employed. An approach that avoids racemization involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with pre-synthesized chiral dipeptides. nih.gov This method ensures that the stereochemistry of the dipeptide is retained in the final product.

In the synthesis of nucleoside analogues, where a sugar moiety is attached to the purine base, controlling the stereochemistry of the glycosidic bond is crucial. mcgill.ca The Vorbrüggen procedure, which uses silylated nucleobases, is a well-known method for achieving stereoselective N-glycosylation. scripps.edu The development of acyclic precursors for nucleoside synthesis offers another powerful strategy for achieving high diastereoselectivity. mcgill.caacs.org For example, a three-component reaction of glyceraldehyde, 2-aminooxazole, and a 5-aminoimidazole can proceed with high diastereoselectivity, establishing the required stereochemistry for subsequent steps. acs.org The stereochemical outcome can be highly dependent on reaction conditions, such as pH. acs.org

The table below summarizes key aspects of selectivity in purine synthesis.

| Selectivity Type | Description | Example in Purine Synthesis | Method of Control |

| Regioselectivity | Control over the site of chemical reaction on the purine ring. | Selective substitution at the C6 position of 2-amino-6-chloropurine. nih.gov | Utilizing the higher reactivity of the C6-Cl bond towards nucleophiles. evitachem.com |

| Stereoselectivity | Control over the formation of stereoisomers. | Synthesis of enantiomerically pure N-(2-aminopurin-6-yl)-substituted amino acids. researchgate.net | Nucleophilic substitution using a chiral amino acid ester, followed by removal of protecting groups. researchgate.net |

| Diastereoselectivity | Control over the formation of diastereomers when multiple chiral centers are present. | High lyxo-selectivity in the three-component reaction to form purine precursors. acs.org | Controlling facial selectivity of reactants and reaction conditions (e.g., pH). acs.org |

Spectroscopic Characterization Methodologies for 6 Pentoxy 7h Purin 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-pentoxy-7H-purin-2-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular architecture.

¹H NMR Applications in Purine (B94841) Derivative Characterization

Proton (¹H) NMR spectroscopy of this compound is utilized to identify and confirm the presence and connectivity of hydrogen atoms within the molecule. The chemical shift, multiplicity, and integration of the signals in a ¹H NMR spectrum provide a wealth of structural information.

The spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the purine ring, the pentoxy side chain, and the amino group. The aromatic proton on the purine core (H-8) would typically appear as a singlet in the downfield region of the spectrum. The protons of the pentoxy group would present as a series of multiplets, with the chemical shifts indicative of their proximity to the oxygen atom. The methylene (B1212753) protons adjacent to the ether linkage (-O-CH₂-) would be the most deshielded of the alkyl chain. The amino group protons (-NH₂) may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-8 (Purine) | 7.5 - 8.5 | Singlet |

| -NH₂ (Amine) | 5.0 - 7.0 | Broad Singlet |

| -O-CH₂- | 4.2 - 4.6 | Triplet |

| -O-CH₂-CH₂- | 1.7 - 2.0 | Multiplet |

| -CH₂-CH₂-CH₃ | 1.3 - 1.5 | Multiplet |

| -CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Analysis of Purine Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon framework.

The spectrum would show characteristic signals for the carbon atoms of the purine ring system, which are typically found in the downfield region due to their aromaticity and the presence of electronegative nitrogen atoms. The carbon atom C-6, being attached to the electronegative oxygen of the pentoxy group, would be significantly deshielded. The carbons of the pentoxy alkyl chain would appear in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C-2, C-4, C-6 (Purine) | 150 - 165 |

| C-5, C-8 (Purine) | 115 - 145 |

| -O-CH₂- | 65 - 75 |

| -O-CH₂-CH₂- | 28 - 32 |

| -CH₂-CH₂-CH₃ | 20 - 25 |

| -CH₃ | 10 - 15 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition and molecular formula of the compound.

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound (221.26 g/mol ). Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for purine derivatives include the loss of the alkyl chain from the alkoxy group and cleavages within the purine ring system.

HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, thereby providing unambiguous confirmation of the molecular formula, C₁₀H₁₅N₅O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, the C-H stretching of the alkyl chain and the aromatic purine ring, the C=N and C=C stretching vibrations of the purine ring, and the C-O stretching of the ether linkage.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amine) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=N, C=C (Purine Ring) | Stretching | 1500 - 1650 |

| C-O (Ether) | Stretching | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like the purine ring in this compound. The absorption of UV-Vis radiation promotes electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to exhibit strong absorption bands in the UV region, characteristic of the π → π* transitions of the purine chromophore. The position of the absorption maximum (λmax) can be influenced by the substituents on the purine ring and the solvent used for analysis. The presence of the amino and pentoxy groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the parent purine structure.

Chromatographic Techniques for Purity Assessment and Enantiomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities or by-products from the synthesis. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose.

In HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound and any impurities between the mobile phase and the stationary phase. A UV detector is typically used to monitor the elution of the compounds, and the purity is determined by the relative area of the peak corresponding to this compound.

TLC provides a rapid and simple method for a qualitative assessment of purity. A spot of the compound solution is applied to a plate coated with a stationary phase, and the plate is developed in a suitable mobile phase. The presence of a single spot after visualization (e.g., under UV light) is an indication of high purity.

Enantiomeric analysis is not applicable to this compound as the molecule is achiral and does not possess any stereocenters.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Enantiomeric Composition

The determination of compound purity for O6-alkylated guanine (B1146940) analogs, a class to which this compound belongs, is routinely accomplished using reversed-phase HPLC (RP-HPLC). nih.govresearchgate.net This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

For the analysis of this compound, a typical RP-HPLC method would involve injecting a solution of the compound onto a C18 column. The components of the sample are then eluted by a gradient of increasing organic solvent concentration. The pentoxy group imparts significant hydrophobicity to the molecule, leading to a predictable retention time under specific conditions. Impurities that are more polar will elute earlier, while less polar impurities will elute later than the main compound. A UV detector is commonly used for detection, as the purine ring system has a strong chromophore.

Enantiomeric Composition Analysis

Many pharmacologically active molecules are chiral, and their enantiomers can have distinct biological effects. phenomenex.com While this compound itself is not chiral, derivatives of it could be. The separation of enantiomers is a significant challenge that is effectively addressed by chiral HPLC. chromatographyonline.comnih.gov

There are two primary strategies for chiral separation using HPLC:

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. chiralpedia.comresearchgate.net These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. chiralpedia.com

Direct Method: This is the more common approach and involves the use of a Chiral Stationary Phase (CSP). chromatographyonline.comnih.gov These phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds. nih.govnih.gov

The selection of the appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. shimadzu.com Method development often involves screening various columns and mobile phase compositions (both normal-phase and reversed-phase) to find the optimal conditions for resolution. shimadzu.comnih.gov

Illustrative Research Findings

While specific HPLC data for this compound is not extensively available in public literature, data from studies on analogous O6-alkylguanine compounds can provide insight into the methodologies used. For instance, research on O6-benzylguanine derivatives often employs RP-HPLC to monitor reaction progress and purity. nih.govresearchgate.net In these studies, typical conditions might involve a C18 column with a mobile phase gradient of acetonitrile in water (often with an additive like formic acid or acetic acid to improve peak shape).

Below are interactive tables representing hypothetical data for the purity and chiral analysis of a this compound sample, based on common findings for related purine derivatives.

Table 1: Representative HPLC Purity Analysis of this compound

This table illustrates a typical output for a purity assessment by RP-HPLC. The main peak for the target compound shows a high percentage of the total area, indicating high purity. Small peaks at different retention times correspond to minor impurities.

| Retention Time (min) | Peak Area (%) | Identity |

| 2.5 | 0.15 | Impurity A (more polar) |

| 8.7 | 99.75 | This compound |

| 10.2 | 0.10 | Impurity B (less polar) |

Table 2: Example of Chiral HPLC Separation for a Hypothetical Chiral Derivative of this compound

This table demonstrates the separation of two enantiomers using a chiral stationary phase. The goal is to quantify the amount of the undesired enantiomer in the presence of the desired one. The elution order of enantiomers can be a critical factor in the accuracy of quantifying a minor enantiomeric impurity. mdpi.com

| Retention Time (min) | Peak Area (%) | Enantiomer |

| 12.3 | 99.8 | S-enantiomer (desired) |

| 14.1 | 0.2 | R-enantiomer (impurity) |

These tables exemplify how HPLC data is presented to confirm the identity, assess the purity, and determine the enantiomeric excess of the synthesized compound. The validation of such HPLC methods is crucial and involves establishing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netmdpi.com

Molecular Interactions and Biological Activity of 6 Pentoxy 7h Purin 2 Amine Derivatives

Modulation of Purinergic Signaling Pathways by Purine (B94841) Analogues

Purinergic signaling, which involves extracellular purines like adenosine (B11128) and ATP, plays a crucial role in numerous physiological processes. This signaling is mediated by P1 (adenosine) and P2 (ATP/ADP) receptors. Purine analogues, due to their structural similarity to endogenous ligands, can act as modulators of these pathways, exhibiting a range of activities from agonism to antagonism.

The adenosine (P1) receptors are divided into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of purine analogues for these subtypes are highly dependent on the nature and position of their substituents. The 2-amino group and the 6-alkoxy substitution are critical determinants of these interactions.

Research into the structure-activity relationships (SAR) of 2,6-substituted purines indicates that modifications at these positions can tune the compound's profile for a specific receptor subtype. For instance, in a series of 2-arylaminopurines, the presence of a 6-alkoxy group is a common feature for potent kinase inhibitors, some of which also show activity at adenosine receptors. While specific binding data for 6-pentoxy-7H-purin-2-amine is not extensively documented in publicly available literature, the activity of related 6-alkoxy purine derivatives provides significant insights.

Generally, increasing the length of the alkoxy chain at the C6 position can influence lipophilicity and steric interactions within the receptor's binding pocket. Studies on 2-alkoxyadenosines have shown that such modifications can lead to high selectivity, particularly for the A2A receptor. For example, 2-(2-cyclohexylethoxy)adenosine (B135105) demonstrates an 8700-fold selectivity for the A2 receptor in a functional model. oup.com The N6- and 2-positions are also critical, where combined substitutions can yield highly selective compounds, such as the 1500-fold A1-selective 2-chloro-N6-cyclopentyladenosine (CCPA). oup.com

The following interactive table summarizes the affinity of various 2,6-substituted purine analogues for different adenosine receptor subtypes, illustrating the impact of substitutions on receptor binding.

Adenosine Receptor Binding Affinities of Substituted Purine Analogues

| Compound | Substitution Pattern | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|---|

| 2-Phenylethynyl-N6-methyladenosine | C2: Phenylethynyl, N6: Methyl | A3 | 3.4 | nih.gov |

| 2-Chloro-N6-cyclopentyladenosine (CCPA) | C2: Chloro, N6: Cyclopentyl | A1 | ~1 (Calculated from selectivity) | oup.com |

| N6-Cyclopentyladenosine (CPA) | N6: Cyclopentyl | A1 | ~1.5 (Calculated from selectivity) | oup.com |

| 2-((5-chlorothiophen-2-yl)ethynyl)-N6-methyladenine (MRS7497) | C2: ((5-chlorothiophen-2-yl)ethynyl), N6: Methyl | A3 | ~10 (Estimated from selectivity data) | nih.gov |

| 2-(3''-(6''-Bromoindolyl)ethyloxy)adenosine | C2: (3''-(6''-Bromoindolyl)ethyloxy) | A2B | 128 (EC50) |

Purine analogues can interact with both P1 and P2 receptor families. P1 receptors are G protein-coupled receptors (GPCRs) activated by adenosine, leading to modulation of adenylyl cyclase activity. P2 receptors are a more diverse family, comprising ligand-gated ion channels (P2X) and GPCRs (P2Y), which are activated by ATP, ADP, and other nucleotides.

The structural features of this compound, specifically the 2-amino group and the 6-pentoxy substituent, make it a likely candidate for interaction primarily with P1 receptors. The 6-alkoxy group can mimic the ribose portion of adenosine to some extent, while the 2-aminopurine (B61359) core mimics the adenine (B156593) base. The nature of the substituent at the C6 position is crucial for determining whether the compound will act as an agonist or antagonist. For instance, large substituents at the N6 position of adenosine often confer A1 receptor selectivity and agonist activity. oup.com Conversely, modifications at the C2 and N6 positions can lead to potent antagonists for various adenosine receptor subtypes.

The functional outcome of a purine analogue binding to a purinergic receptor can vary significantly. Depending on the specific receptor subtype and the compound's structure, it can act as:

Agonist: A compound that binds to and activates a receptor, mimicking the effect of the endogenous ligand. For example, 2,N6,5'-substituted adenosine derivatives have been identified as potent agonists of the human A2B receptor.

Antagonist: A compound that binds to a receptor but does not activate it, thereby blocking the action of an agonist. A wide range of 2,6-disubstituted purines have been developed as selective antagonists for A1 and A3 adenosine receptors.

Partial Agonist: A compound that binds to and activates a receptor but produces a smaller effect than a full agonist. Some adenosine derivatives have been shown to be full agonists at A2B and A2A receptors but low-efficacy partial agonists at A1 and A3 receptors.

Inverse Agonist: A compound that binds to the same receptor as an agonist but induces a pharmacological response opposite to that of the agonist.

The specific functional profile of this compound at each adenosine receptor subtype has not been definitively characterized in the available literature. However, based on SAR studies of related compounds, it is plausible that it could exhibit antagonist properties, particularly if the pentoxy group directs its binding in a manner that prevents the conformational change required for receptor activation.

Effects on Nucleotide Synthesis and Metabolism

Purine analogues are well-known for their ability to interfere with the synthesis and metabolism of nucleotides, which are the building blocks of DNA and RNA. This interference can occur through several mechanisms, including direct inhibition of enzymes in the biosynthesis pathway or by being incorporated into nucleic acids, leading to chain termination or dysfunction.

Due to their structural similarity to natural purines, analogues like this compound can be processed by cellular machinery as if they were endogenous nucleosides. Following intracellular phosphorylation to their triphosphate forms, these analogues can be incorporated into growing DNA and RNA strands by polymerases.

The presence of the 2-amino group is significant in this context. Studies on DNA polymerase α have shown that the 2-amino group of a purine can enhance its polymerization opposite a template cytosine, likely by forming a hydrogen bond with the O2 of the pyrimidine (B1678525). The incorporation of an unnatural base can disrupt the normal structure and function of nucleic acids, leading to:

Chain termination: The analogue may lack the necessary 3'-hydroxyl group for the addition of the next nucleotide.

Altered structure: The presence of the analogue can change the local conformation of the DNA or RNA, affecting protein binding and replication/transcription processes.

Induction of DNA repair mechanisms: The cell may recognize the analogue as damage, triggering repair pathways that can lead to cell cycle arrest or apoptosis.

Purine analogues can directly inhibit key enzymes involved in the de novo and salvage pathways of purine synthesis.

One of the primary regulatory points in de novo purine synthesis is the enzyme amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This enzyme catalyzes the first committed step of the pathway and is subject to feedback inhibition by endogenous purine nucleotides. Purine analogues, once converted to their nucleotide forms, can mimic this feedback inhibition, effectively shutting down the production of new purines.

Another class of enzymes affected by purine analogues are phosphoribosyltransferases , such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which are part of the purine salvage pathway. However, not all purine analogues are substrates for these enzymes. For instance, studies have shown that O6-benzylguanine, a compound with a substitution at the 6-position, is not a substrate for HGPRT. This suggests that the 6-pentoxy group in this compound might also prevent its processing by HGPRT.

Furthermore, substituted purines can inhibit other critical enzymes. O6-substituted guanine (B1146940) derivatives are particularly known for their ability to inhibit O6-alkylguanine-DNA alkyltransferase (AGT) , a DNA repair protein that removes alkyl groups from the O6 position of guanine. O6-benzylguanine is a potent inactivator of AGT. The ability of this compound to inhibit AGT would depend on whether the pentoxy group can be transferred to the enzyme's active site cysteine.

The following interactive table summarizes the inhibitory activities of some purine analogues on enzymes involved in nucleotide metabolism.

Inhibitory Activity of Purine Analogues on Nucleotide Metabolism Enzymes

| Compound | Enzyme | Activity | Reference |

|---|---|---|---|

| O6-benzylguanine | O6-alkylguanine-DNA alkyltransferase (AGT) | Potent Inactivator | |

| O6-benzylguanine | Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Not a substrate | |

| Purine Analogue Nucleotides | Amidophosphoribosyltransferase (ATase) | Pseudofeedback Inhibition | |

| 6-benzylthio-2-chloropurine | Purine Nucleoside Phosphorylase (PNP) from H. pylori | Inhibitor (low µM Ki) |

Enzymatic Target Modulation

Derivatives of this compound interact with several key enzymatic targets, indicating their potential as modulators of biological pathways.

A significant mechanism of action for the antimycobacterial effects of purine analogues is the inhibition of Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1). cuni.cz DprE1 is an essential enzyme in Mycobacterium tuberculosis (Mtb) responsible for the biosynthesis of arabinose, a critical component of the mycobacterial cell wall. cuni.czmdpi.com The enzyme, in concert with DprE2, converts decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA), the precursor for arabinan (B1173331) synthesis. researchgate.netresearchgate.net

Research into 2,6-disubstituted 7H-purines has identified them as a potent class of antitubercular agents that function by inhibiting DprE1. cuni.cz Structure-activity relationship (SAR) studies on 2-morpholino-7-(naphthalen-2-ylmethyl)-1,7-dihydro-6H-purin-6-one revealed that modifications at the 2 and 6 positions of the purine core are possible while maintaining antimycobacterial activity. cuni.cz Replacing the 6-oxo group with various alkoxy groups, such as an ethoxy group, resulted in compounds with high activity against the Mtb H37Rv strain, suggesting that derivatives like this compound could also be effective inhibitors. cuni.cz For instance, the compound DprE1-IN-6, with an ethylamino group at position 6, demonstrates an anti-TB activity with a Minimum Inhibitory Concentration (MIC) of 1 μM against the Mtb H37Rv strain. medchemexpress.com

Table 1: Antimycobacterial Activity of 7-(naphthalen-2-ylmethyl)-7H-purine Derivatives Against M. tuberculosis H37Rv

| Compound | Substitution at Position 6 | MIC99 (μM) | Reference |

|---|---|---|---|

| Hit Compound 10 | Oxo | 4 | cuni.cz |

| Analogue 56 | Ethylamino | 1 | cuni.cz |

| Analogue 64 | Amino | 1 | cuni.cz |

| Analogue 73 | Ethoxy | 1 | cuni.cz |

| Analogue 72 | Methoxy (B1213986) | >1 | cuni.cz |

| Analogue 74 | Methylthio | >1 | cuni.cz |

The purine scaffold is a recurring motif in the design of acetylcholinesterase (AChE) inhibitors. nih.govresearchgate.net While direct studies on this compound are not specified, research on related methylxanthine derivatives demonstrates the potential of this chemical class. nih.govresearchgate.net For example, a series of 1-(4-(aminobut-2-yn-1-yl))-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-diones showed significant AChE inhibitory activity. nih.gov The compound 1-(4-(azocan-1-yl)but-2-yn-1-yl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione was identified as a particularly potent AChE inhibitor with an IC₅₀ value of 0.089 µM. nih.gov These findings suggest that the purine core, as found in this compound, can serve as a foundational structure for developing novel AChE inhibitors. nih.govresearchgate.net

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that catalyzes the oxidative deamination of key amine neurotransmitters. proteopedia.org Its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. proteopedia.org The active site of MAO-B is a hydrophobic cavity divided into an entrance and a substrate cavity, which allows for the binding of various inhibitors. proteopedia.orgresearchgate.net While many classes of compounds have been identified as MAO-B inhibitors, the specific interaction of this compound with MAO-B is not detailed in the available research. However, the diverse structures of known MAO-B inhibitors, including those with indole (B1671886) and phthalimide (B116566) scaffolds, suggest that a wide range of heterocyclic compounds could potentially bind to and modulate MAO-B activity. researchgate.net Further research would be necessary to determine if purine analogues like this compound possess this capability.

Immunomodulatory Mechanisms of Purine Analogues

Purine analogues have been shown to possess significant immunomodulatory properties, particularly in the context of T-lymphocyte activity.

Certain purine derivatives have been demonstrated to stimulate cytotoxic T-lymphocyte (CTL) responses, a key component of the adaptive immune system's ability to eliminate infected or cancerous cells. nih.govresearchgate.net One such derivative, PBI-1393, stimulates CTL responses both in vitro and in vivo. nih.govresearchgate.net The mechanism involves the enhancement of Th1-type cytokine production. nih.govresearchgate.net Specifically, PBI-1393 was found to increase the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) in activated human T cells by 51% and 46%, respectively. nih.govresearchgate.net This upregulation of cytokine gene expression leads to a notable increase in T cell proliferation and enhances the human CTL response against cancer cells. nih.gov Another purine-scaffold compound, GD5, acts as a Toll-like receptor 7 (TLR7) agonist, inducing Th1 immune responses and activating T cells. jcancer.org

Table 2: Immunomodulatory Effects of Purine Analogue PBI-1393

| Parameter | Effect of PBI-1393 | Reference |

|---|---|---|

| IL-2 Production in Activated T-cells | 51% increase | nih.gov, researchgate.net |

| IFN-γ Production in Activated T-cells | 46% increase | nih.gov, researchgate.net |

| T-cell Proliferation | 39% increase above control | nih.gov |

| CTL Response Against PC-3 Cancer Cells | 42% increase | nih.gov |

Antimycobacterial and Antitubercular Activity Mechanisms

The primary mechanism for the antimycobacterial and antitubercular activity of this class of purine analogues is the inhibition of the essential enzyme DprE1. cuni.czmedchemexpress.com As mentioned previously, DprE1 is vital for the synthesis of the mycobacterial cell wall. cuni.czmdpi.com By inhibiting this enzyme, purine derivatives effectively block a critical biosynthetic pathway, leading to cell death. cuni.cz

Screening of purine derivative libraries has identified compounds with potent activity against Mycobacterium tuberculosis. cuni.cznih.gov For example, 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines showed strong in vitro antimycobacterial activity, with MIC values as low as 1 μM against Mtb H37Rv and several clinically isolated drug-resistant strains. cuni.cz These compounds were found to be specific to mycobacteria, lacking activity against other Gram-positive and Gram-negative bacteria. cuni.cz The identification of mutations in the dprE1 gene of Mtb mutants resistant to these purines confirmed that DprE1 is the molecular target. cuni.cz Furthermore, conjugates of purines with amino acids have also exhibited significant antimycobacterial activity against various Mycobacterium species, including multidrug-resistant strains. nih.govresearchgate.net

Antiamoebic Activity and Related Molecular Targets

Research into novel antiamoebic agents has explored a variety of heterocyclic scaffolds, including purine, pyrimidine, and benzimidazole (B57391) derivatives, due to their ability to interact with essential biomolecules in parasites like Entamoeba histolytica.

A number of pyrimidine derivatives have demonstrated significant in vitro antiamoebic activity. For instance, certain 6-ferrocenyl-4-aryl-2-substituted pyrimidines have shown inhibitory concentrations (IC50) against E. histolytica that are more potent than the reference drug, metronidazole (B1676534). researchgate.net The introduction of methoxy, thio, and chloro groups to the pyrimidine ring appears to enhance this activity. researchgate.net Toxicological studies on human kidney epithelial cell lines indicated that these active compounds were non-toxic. researchgate.net

Benzimidazole derivatives have also been identified as promising antiprotozoal agents. derpharmachemica.com Some substituted benzimidazoles have shown activity against various protozoa, including rectal ciliates like Opalina ranarum and Nyctotherus cordiformis. derpharmachemica.com Specifically, S-substituted 4,6-dihalogeno-2-mercapto-1H-benzimidazoles have demonstrated potent activity against Giardia intestinalis and Trichomonas vaginalis, often exceeding the efficacy of metronidazole. nih.gov

The molecular targets for these heterocyclic compounds in amoeba are varied. One key area of investigation is the parasite's antioxidant defense system, which includes enzymes like thioredoxin reductase and peroxiredoxin. mdpi.comresearchgate.net For example, riluzole, a benzothiazole (B30560) derivative, has been shown to have a higher binding affinity for these antioxidant enzymes in E. histolytica than metronidazole, suggesting these enzymes are potential molecular targets. mdpi.com Other potential targets include enzymes crucial for the parasite's survival, such as pyridoxal (B1214274) kinase (EhPLK), which is essential for the synthesis of pyridoxal 5'-phosphate (PLP), a vital cofactor for numerous enzymes. nih.gov Inhibition of EhPLK has been shown to be lethal for E. histolytica trophozoites. nih.gov

Furthermore, proteins involved in the parasite-host cell interaction are considered viable targets. These include various membrane proteins of E. histolytica with molecular weights of 210, 160, 112, 90, 70, 50, and 24-kDa that are recognized on red blood cells after incubation with trophozoites. nih.gov The 112-kDa adhesin protein, in particular, is a known factor in the parasite's virulence. nih.gov

| Compound Class | Specific Derivative Example | Target Organism | Observed Activity (IC50) | Potential Molecular Target(s) |

|---|---|---|---|---|

| Pyrimidine Derivatives | 4-(4-Chlorophenyl)-6-ferrocenyl-2-substituted pyrimidine | Entamoeba histolytica | 0.41-1.73 µM | Not specified |

| Benzimidazole Derivatives | 4,6-dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole | Giardia intestinalis | Lower than Metronidazole (0.210 µg/ml) | Not specified |

| Benzothiazole Derivatives | Riluzole | Entamoeba histolytica | 319.5 µM | Thioredoxin, Thioredoxin reductase, Rubrerythrin, Peroxiredoxin |

Investigation of Molecular Mechanisms of Drug Resistance in Target Systems

Drug resistance in protozoan parasites is a significant challenge in chemotherapy. The mechanisms underlying resistance are complex and can involve alterations in drug targets, increased drug efflux, or metabolic changes that bypass the drug's effects.

One of the primary mechanisms of drug resistance is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport drugs out of the cell, reducing their intracellular concentration and efficacy. nih.gov Studies on purine and purine analog derivatives have shown that some of these compounds can modulate multidrug resistance by inhibiting the P-gp-catalyzed efflux of cytotoxic agents. nih.gov This suggests that resistance to purine-based drugs in parasites could potentially be overcome by co-administration with P-gp inhibitors.

Another key mechanism of resistance involves mutations in the molecular target of the drug. For instance, if a drug targets a specific enzyme, mutations in the gene encoding that enzyme can lead to a protein with reduced binding affinity for the drug, thereby rendering the drug less effective. While specific resistance mechanisms in E. histolytica to purine analogs are not well-documented, the general principles of target-site modification observed in other organisms are likely applicable. clinicalgate.com

Furthermore, bacteria have been shown to develop resistance to purine analogs by overexpressing purine pumps that expel the toxic compound from the cell. nih.gov This mechanism of resistance, observed in B. subtilis against guanine analogs, highlights a potential pathway for resistance development in parasites that rely on similar transport systems. nih.gov

The development of resistance can also be linked to the metabolic pathways of the parasite. For example, some antibacterial agents work by competing with metabolic intermediates in essential pathways, such as folic acid synthesis. clinicalgate.com Resistance can emerge if the microorganism develops an alternative pathway or increases the production of the targeted metabolite.

| Resistance Mechanism | Description | Relevance to Purine Derivatives |

|---|---|---|

| Increased Drug Efflux | Overexpression of transporter proteins like P-glycoprotein (P-gp) that pump the drug out of the cell. | Some purine analogs have been shown to modulate P-gp activity, suggesting a potential strategy to overcome resistance. nih.gov |

| Target Site Modification | Mutations in the drug's molecular target (e.g., an enzyme) that reduce the drug's binding affinity. | A common mechanism of resistance to various antimicrobial agents, likely applicable to purine-based drugs targeting parasitic enzymes. |

| Metabolic Bypass | Development of alternative metabolic pathways to circumvent the drug's inhibitory action. | A known resistance mechanism against antimetabolites, which purine analogs mimic. |

| Overexpression of Purine Pumps | Increased expression of pumps that specifically remove purine analogs from the cell. | Observed in bacteria as a mechanism of resistance to guanine analogs. nih.gov |

Structure Activity Relationship Sar Studies of 6 Pentoxy 7h Purin 2 Amine Analogues

Impact of Substitutions at the 6-Position of the Purine (B94841) Ring on Biological Activity

Substitutions at the 6-position of the purine ring are crucial in determining the biological activity of 2-aminopurine (B61359) analogues. In the context of 6-alkoxy-2-aminopurines, the nature of the alkoxy group significantly influences their potency as kinase inhibitors. acs.orgrsc.org The 6-alkoxy substituent is known to occupy the ribose-binding pocket of enzymes like cyclin-dependent kinases (CDKs). acs.org

Research on a series of 6-alkoxy-2-aminopurines has demonstrated that the size and bulk of the alkoxy group are critical factors. acs.org While specific data for a pentoxy group is part of a broader trend, studies on related linear alkoxy chains provide valuable insights. For instance, in the context of CDK2 inhibition, the activity is influenced by the length of the alkyl chain. A general trend suggests that as the chain length increases from methoxy (B1213986) to butoxy, there can be variations in inhibitory activity. This is often attributed to the better fit and enhanced hydrophobic interactions within the enzyme's binding pocket.

The following table summarizes the impact of various substitutions at the 6-position on the biological activity of purine analogues, based on findings from studies on CDK inhibitors.

| Substituent at C6 | General Impact on Activity | Rationale |

| Small Alkoxy (e.g., Methoxy, Ethoxy) | Moderate to Good | Establishes baseline activity, occupies the ribose-binding pocket. |

| Pentoxy | Predicted Good Activity | Inferred from trends with other linear alkoxy chains, offering a balance of flexibility and hydrophobicity to fit into the binding pocket. |

| Branched Alkoxy (e.g., Isopropoxy, sec-Butoxy) | Variable, can be potent | Branching can provide a better fit in some enzyme active sites, enhancing hydrophobic interactions. |

| Cycloalkylmethoxy (e.g., Cyclohexylmethoxy) | Often Potent | The cyclic moiety can effectively occupy the hydrophobic ribose-binding pocket. acs.org |

| Aryl (e.g., Phenyl) | Can be Potent | Aromatic ring can engage in favorable interactions within the active site. acs.org |

| No Substituent (Hydrogen) | Dramatically Reduced Activity | Highlights the necessity of a substituent at the 6-position for potent inhibition. acs.org |

Role of the N2-Amine Moiety in Receptor Binding and Enzymatic Inhibition

The N2-amine moiety of 6-pentoxy-7H-purin-2-amine and its analogues is a critical recognition element for binding to target proteins, particularly kinases and other ATP-utilizing enzymes. nih.gov This amino group often participates in crucial hydrogen bonding interactions with the hinge region of the kinase active site, mimicking the interactions of the adenine (B156593) base of ATP. mdpi.com

Modification of the N2-amine can have profound effects on binding affinity and selectivity. For instance, in studies on guanine (B1146940) riboswitches, acylation of the N2-amino group was found to be a highly favorable modification, while simple methylation resulted in poor binding. mdpi.com This suggests that the electronic properties and hydrogen bonding capabilities of the N2-substituent are finely tuned for optimal interaction.

In the context of CDK inhibitors, the substitution on the 2-amino group has been extensively studied. Arylamino substituents at this position have been shown to significantly enhance potency compared to the simple 2-amino group. acs.org The nature of the aryl group and its substituents can be further optimized to improve selectivity for specific kinases. For example, the introduction of a 4-aminobenzenesulfonamide group at the 2-position of 6-alkoxypurines resulted in a dramatic increase in potency against CDK2. acs.org

The table below illustrates the influence of modifications at the N2-position on the activity of purine analogues.

| Substituent at N2 | General Impact on Activity | Rationale |

| Amine (-NH2) | Baseline Activity | Forms key hydrogen bonds with the enzyme's hinge region. |

| Arylamino (e.g., Phenylamino) | Often Increased Potency | The aryl group can form additional favorable interactions within the active site. acs.org |

| Substituted Arylamino | Can Dramatically Increase Potency and Selectivity | Substituents on the aryl ring can be tailored to optimize interactions with specific kinases. acs.org |

| Acylated Amine | Potentially Favorable | Acylation can alter electronic properties and introduce new interaction points. mdpi.com |

| Methylated Amine | Generally Reduced Activity | May disrupt crucial hydrogen bonding patterns. mdpi.com |

Influence of Pentoxy Chain Modifications on Molecular Interactions and Potency

Studies on a series of 6-alkoxypurines have shown that increasing the length of the alkyl chain can lead to enhanced activity up to a certain point, after which further increases may lead to steric hindrance or unfavorable conformations. A pentoxy group, with its five-carbon chain, offers a good balance of flexibility and hydrophobicity, allowing it to adapt to the shape of the binding site.

Introducing branching into the alkoxy chain, such as in sec-butoxy or isobutoxy analogues, can also significantly affect potency. acs.org Branching can provide a more rigid and defined shape that may fit more snugly into the active site of some enzymes, leading to increased potency and selectivity. Conversely, it may be detrimental for other targets.

The incorporation of a cyclic moiety, such as a cyclohexyl group within the alkoxy chain (e.g., cyclohexylmethoxy), has been shown to be particularly effective in occupying the ribose-binding pocket of CDKs, leading to high potency. acs.org This suggests that the conformational constraint and increased hydrophobicity provided by the ring are beneficial for binding.

The following table summarizes the effects of modifying the alkoxy chain at the C6 position.

| Modification of Alkoxy Chain | General Impact on Potency | Rationale |

| Linear Chain (e.g., Pentoxy) | Good | Offers a balance of flexibility and hydrophobicity. |

| Shorter Linear Chain (e.g., Ethoxy, Propoxy) | Moderate to Good | Establishes baseline hydrophobic interactions. |

| Longer Linear Chain (e.g., Hexoxy and beyond) | Variable, may decrease | Potential for steric clashes or unfavorable conformations within the binding pocket. |

| Branched Chain (e.g., sec-Pentoxy, Isopentoxy) | Potentially Increased | Can provide a more optimal fit and enhanced hydrophobic interactions in some targets. |

| Cyclic Moiety (e.g., Cyclopentylmethoxy) | Often Increased | The rigid, hydrophobic ring can effectively occupy the binding pocket. acs.org |

Stereochemical Considerations in the Design of Bioactive Purine Analogues

Stereochemistry plays a pivotal role in the design of bioactive purine analogues, as enzymes and receptors are chiral environments. The three-dimensional arrangement of atoms in a molecule can dictate its ability to bind to a biological target and elicit a specific response.

In the context of purine analogues, stereocenters can be introduced in various parts of the molecule, including the substituent at the 6-position. For instance, if a branched alkoxy group is present at the C6-position, such as a sec-pentoxy group, it will have a chiral center. The (R) and (S) enantiomers of such a molecule can exhibit significantly different biological activities. One enantiomer may fit perfectly into the binding site, while the other may be inactive or even inhibit a different target.

For example, in the optimization of 8-oxoadenine derivatives, the stereochemistry of a methyl group on the 2-butyloxy side chain had a notable impact on potency. nih.gov The (S)-methylbutoxy analogue showed a 4- to 6-fold increase in potency compared to the achiral butoxy derivative and the (R)-methylbutoxy analogue. nih.gov This underscores the importance of controlling stereochemistry during the synthesis and evaluation of new analogues.

While specific stereochemical studies on this compound itself are not widely reported, the principles derived from related purine analogues are directly applicable. Any modification to the pentoxy chain that introduces a chiral center would necessitate the separation and individual testing of the enantiomers to fully understand the SAR and identify the more active stereoisomer.

Elucidation of Key Structural Requirements for Enhanced Activity and Selectivity

Through extensive SAR studies on purine analogues, several key structural requirements have been elucidated for achieving enhanced activity and selectivity. These principles guide the design of new compounds with improved therapeutic profiles.

For potent kinase inhibition, a substituent at the 6-position of the purine ring is generally essential. acs.org As discussed, an alkoxy group, such as a pentoxy group, serves this purpose well by occupying the hydrophobic ribose-binding pocket of the kinase. The optimal size and shape of this substituent can vary depending on the specific kinase being targeted.

The 2-amino group is another critical feature, acting as a hydrogen bond donor to the enzyme's hinge region. mdpi.com Modification of this group, particularly with substituted aryl rings, can significantly enhance potency and modulate selectivity. acs.org The nature and position of substituents on the aryl ring are key areas for optimization.

Selectivity between different kinases is a major challenge in drug design. For 2-amino-6-alkoxypurines, selectivity for CDK2 over the closely related CDK1 has been a focus. It has been found that the combination of specific 6-alkoxy groups with particular 2-arylamino substituents can lead to significant selectivity. For example, certain 6-alkoxypurines exhibited 50- to 80-fold selectivity for CDK2 over CDK1. acs.org

The following table summarizes the key structural features for enhanced activity and selectivity.

| Structural Feature | Requirement for Activity | Requirement for Selectivity |

| C6-Substituent | Essential for potent inhibition; occupies hydrophobic pocket. acs.org | Size, shape, and hydrophobicity can be tuned to fit the unique features of the target kinase's active site. acs.org |

| N2-Amine Moiety | Crucial for hydrogen bonding to the hinge region. mdpi.com | Substituents on the amine can be designed to exploit differences in the active sites of various kinases. acs.org |

| Purine Core | Provides the fundamental scaffold that mimics the adenine of ATP. | Modifications to the purine ring itself (e.g., deazapurines) can alter the electronic properties and binding mode. |

| N9-Substitution | Can influence solubility and cell permeability. | Can be modified to introduce additional interactions or alter the overall conformation of the molecule. |

Development of Lead Compounds through SAR Optimization

The systematic exploration of structure-activity relationships is the cornerstone of lead compound development. By iteratively synthesizing and testing new analogues based on SAR data, researchers can optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

The development of 6-alkoxy-2-aminopurine derivatives as kinase inhibitors serves as a prime example of this process. rsc.org Initial "hit" compounds identified from screening are subjected to a series of chemical modifications to probe the SAR. For instance, a lead compound with a simple 6-alkoxy group might be diversified by introducing various linear, branched, and cyclic alkoxy chains to identify the optimal substituent for the target kinase.

Similarly, the 2-amino group can be elaborated with a library of different amines and substituted aryl amines to enhance potency and selectivity. acs.org This process of iterative design, synthesis, and biological evaluation allows for the gradual refinement of the lead compound.

The ultimate goal of SAR optimization is to identify a "candidate" compound with a desirable balance of properties, including high potency against the intended target, selectivity over other related targets (to minimize off-target effects), and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The knowledge gained from SAR studies on this compound analogues and related compounds provides a roadmap for the rational design of new and improved therapeutic agents. scienceopen.com

Advanced Methodological Approaches in Purine Derivative Research

High-Throughput Screening for Novel Purine (B94841) Analogue Discovery

High-throughput screening (HTS) serves as a cornerstone in the initial stages of drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological activity. In the context of purine analogues, HTS is instrumental in identifying novel derivatives with desired therapeutic effects.

Phenotypic screening, a target-agnostic HTS approach, has been successfully employed to identify bioactive purine derivatives. This method involves testing compounds across a panel of cancer cell lines to observe their effects on cellular phenotypes, such as apoptosis or cell cycle arrest. For instance, a library of 6-alkoxy purines was screened to elucidate the structural requirements for their biological activity and to assess their cell selectivity. researchgate.net This type of screening led to the identification of derivatives with superior potency and cell selectivity compared to the initial hit compounds. researchgate.netresearchgate.net